![molecular formula C11H11BrIN3O B1383077 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416712-50-9](/img/structure/B1383077.png)
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Descripción general
Descripción
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C11H11BrIN3O and its molecular weight is 408.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with significant potential in biological research and medicinal applications. Characterized by its unique combination of halogenated groups and a tetrahydropyran ring, this compound serves as a valuable scaffold for drug development, particularly in targeting various diseases including cancer and infectious diseases.
- IUPAC Name : 4-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
- Molecular Formula : C11H11BrIN3O
- Molecular Weight : 408.03 g/mol
- CAS Number : 1416712-91-8
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in key biochemical pathways. These interactions can induce conformational changes in target molecules, thereby affecting their function and influencing cellular processes such as:
- Signal Transduction : The compound may modulate pathways crucial for cell proliferation and differentiation.
- Gene Expression : It has the potential to influence transcription factors that regulate gene expression.
- Cell Cycle Progression : By affecting cyclins and cyclin-dependent kinases, it can alter the cell cycle dynamics.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure, formulation, and the route of administration. Factors such as solubility, stability in biological fluids, and metabolic pathways play crucial roles in determining its efficacy as a therapeutic agent.
Case Studies and Research Findings
-
Inhibition of Tropomyosin Receptor Kinases (TRKs) :
A study evaluated various pyrazolo[3,4-b]pyridine derivatives for their ability to inhibit TRKA, a receptor associated with cancer cell proliferation. Among the tested compounds, one derivative exhibited an IC50 value of 56 nM against TRKA and showed selective inhibition against cancer cell lines including MCF-7 and Km-12. This highlights the potential of pyrazolo[3,4-b]pyridines in cancer therapy . -
Antitubercular Activity :
Research involving a combinatorial library of pyrazolo[3,4-b]pyridines demonstrated promising antitubercular activity against Mycobacterium tuberculosis. Specific derivatives were shown to bind effectively to pantothenate synthetase from M. tuberculosis, indicating their potential as lead candidates for tuberculosis treatment .
Summary of Biological Activities
Activity Type | Target/Pathway | IC50 Value | Notes |
---|---|---|---|
TRK Inhibition | TRKA | 56 nM | Selective for cancer cell lines |
Antitubercular Activity | Mycobacterium tuberculosis | - | Effective binding to MTBPS |
Propiedades
IUPAC Name |
4-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-7-4-5-14-11-9(7)10(13)15-16(11)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBHMFYFUWVMQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=NC=CC(=C3C(=N2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.